molecular formula C11H12BrNO2 B7901151 Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Cat. No.: B7901151
M. Wt: 270.12 g/mol
InChI Key: GMUHWXAZHLCZGC-UHFFFAOYSA-N
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Description

Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromine atom at the 7th position and a methyl ester group at the 3rd position of the isoquinoline ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves the bromination of 1,2,3,4-tetrahydroisoquinoline followed by esterification. One common method involves the reaction of 1,2,3,4-tetrahydroisoquinoline with bromine in the presence of a suitable solvent to introduce the bromine atom at the 7th position. This is followed by the esterification of the resulting brominated compound with methanol in the presence of an acid catalyst to form the methyl ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and esterification steps but utilizes industrial-grade equipment and reagents to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinoline derivatives or reduction to form dihydro derivatives.

    Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in an appropriate solvent.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products

    Substitution Products: Various substituted isoquinolines depending on the nucleophile used.

    Oxidation Products: Quinoline derivatives.

    Reduction Products: Dihydroisoquinoline derivatives.

    Hydrolysis Products: 7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

Scientific Research Applications

Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is used in several scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-1,2,3,4-tetrahydroisoquinoline: Lacks the methyl ester group.

    Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate: Lacks the bromine atom.

    7-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline: Has a methyl group instead of a methyl ester.

Uniqueness

Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is unique due to the presence of both the bromine atom and the methyl ester group, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-15-11(14)10-5-7-2-3-9(12)4-8(7)6-13-10/h2-4,10,13H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMUHWXAZHLCZGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(CN1)C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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